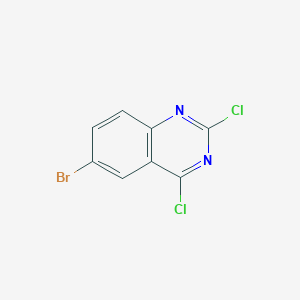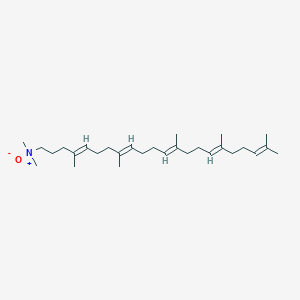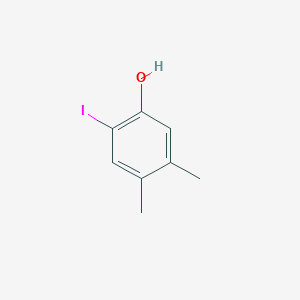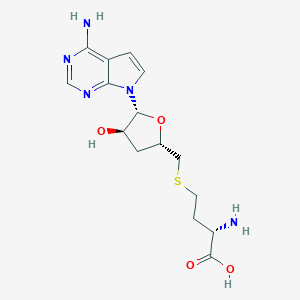
S-3'-Deoxy-7-deazaadenosylhomocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-3'-Deoxy-7-deazaadenosylhomocysteine, also known as 3'-dAHC, is a modified nucleoside analog that has been widely used in scientific research. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that plays a critical role in the regulation of the cellular methylation cycle.
Wissenschaftliche Forschungsanwendungen
S-3'-Deoxy-7-deazaadenosylhomocysteine has been widely used in scientific research as a potent inhibitor of SAH hydrolase. SAH hydrolase is an enzyme that plays a critical role in the regulation of the cellular methylation cycle. Methylation is a fundamental process in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. S-3'-Deoxy-7-deazaadenosylhomocysteine has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
Wirkmechanismus
S-3'-Deoxy-7-deazaadenosylhomocysteine works by inhibiting SAH hydrolase, which results in the accumulation of SAH. SAH is a potent inhibitor of methyltransferases, enzymes that catalyze the transfer of methyl groups to DNA, RNA, and proteins. The accumulation of SAH results in the inhibition of methyltransferases, which leads to the dysregulation of the cellular methylation cycle.
Biochemische Und Physiologische Effekte
The dysregulation of the cellular methylation cycle has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. S-3'-Deoxy-7-deazaadenosylhomocysteine has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
S-3'-Deoxy-7-deazaadenosylhomocysteine is a potent inhibitor of SAH hydrolase and has been widely used in scientific research. However, it has some limitations for lab experiments. It is a relatively expensive reagent, and its synthesis requires specialized expertise. In addition, its potency may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
S-3'-Deoxy-7-deazaadenosylhomocysteine has significant potential for future research. Some of the future directions include:
1. Development of more potent and selective inhibitors of SAH hydrolase.
2. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of the immune system.
3. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of the gut microbiome.
4. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of epigenetic modifications.
5. Investigation of the potential use of S-3'-Deoxy-7-deazaadenosylhomocysteine as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurological disorders.
Conclusion:
S-3'-Deoxy-7-deazaadenosylhomocysteine is a modified nucleoside analog that has significant potential for scientific research. It is a potent inhibitor of SAH hydrolase and has been shown to have various biochemical and physiological effects. Its future directions include the development of more potent and selective inhibitors of SAH hydrolase and investigation of its potential therapeutic use for various diseases.
Synthesemethoden
The synthesis of S-3'-Deoxy-7-deazaadenosylhomocysteine involves the modification of adenine at the 7th position by replacing the nitrogen atom with a carbon atom. The synthesis method includes the reaction of adenine with 3-bromo-2,4-dioxopentanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the removal of the protecting groups.
Eigenschaften
CAS-Nummer |
110880-46-1 |
|---|---|
Produktname |
S-3'-Deoxy-7-deazaadenosylhomocysteine |
Molekularformel |
C15H21N5O4S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O4S/c16-10(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-3-1-9-12(17)18-7-19-13(9)20/h1,3,7-8,10-11,14,21H,2,4-6,16H2,(H,22,23)(H2,17,18,19)/t8-,10-,11+,14+/m0/s1 |
InChI-Schlüssel |
XMLLGYTYKPQIRW-HJUHTLPRSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N |
SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Kanonische SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Andere CAS-Nummern |
110880-46-1 |
Synonyme |
7-ddAdo-HCY S-3'-deoxy-7-deazaadenosylhomocysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



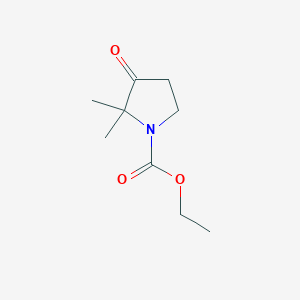
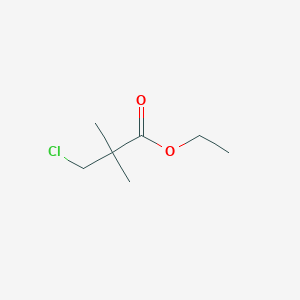
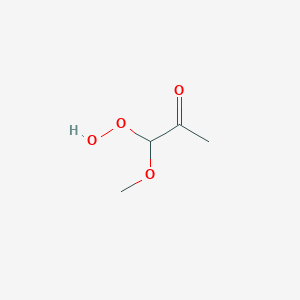
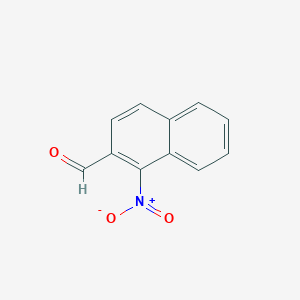
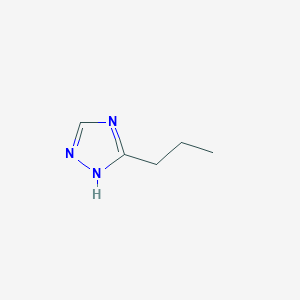
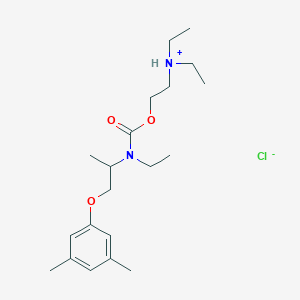
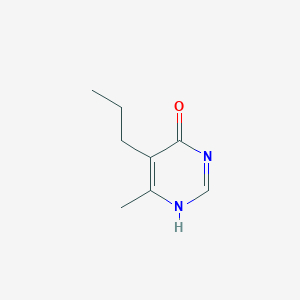
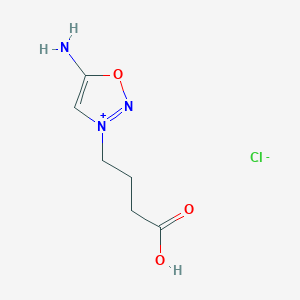
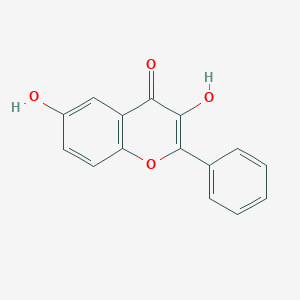
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
